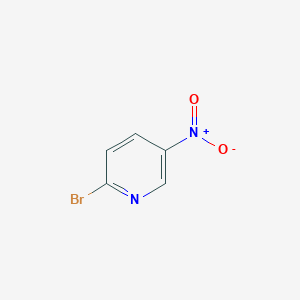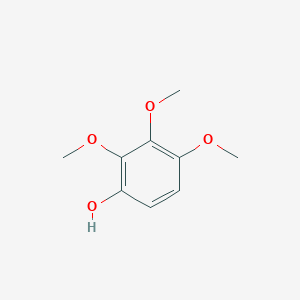
6-(3-phenylpropanoylamino)hexanoic Acid
Vue d'ensemble
Description
“6-(3-phenylpropanoylamino)hexanoic Acid” is a chemical compound with the molecular formula C15H21NO3 . It contains a total of 40 bonds, including 19 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “6-(3-phenylpropanoylamino)hexanoic Acid” is characterized by several key features. It contains a six-membered aromatic ring, indicative of a phenyl group, attached to a propanoyl group. This is further linked to a hexanoic acid moiety through an amide bond . The molecule has a molecular weight of 263.33200 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-phenylpropanoylamino)hexanoic Acid” include a molecular weight of 263.33200, a Polar Surface Area (PSA) of 69.89000, and a LogP value of 3.22070 .Applications De Recherche Scientifique
Proteomics Research
N-Dihydrocinnamoylaminocaproic Acid: is utilized in proteomics research as a biochemical tool. It is involved in the study of proteomes and their functions. The compound’s molecular weight of 263.33 g/mol and formula C15H21NO3 make it suitable for various analytical techniques, including mass spectrometry .
Metabolomics in Agriculture
In agricultural research, particularly in the study of tea plants, N-Dihydrocinnamoylaminocaproic Acid plays a role in targeted metabolomics. It helps in understanding the impact of nitrogen application on the accumulation of amino acids, flavonoids, and phytohormones in tea shoots under soil nutrition deficiency stress .
Nanotechnology
The compound is used in the synthesis of molecular nanofibers for chemical oscillatory hydrogels. These hydrogels have potential applications in creating smart materials that respond to environmental stimuli .
Corrosion Inhibition
6-Aminohexanoic Acid: , a related compound, is released from its aluminum tri-polyphosphate intercalate (ATP-6-AHA) and investigated for its corrosion protection mechanism on steel in sodium chloride solution. This showcases the compound’s potential in developing new corrosion inhibitors .
Chemical Reactivity Studies
The compound is studied for its chemical reactivity, particularly in the context of inhibiting protein glycation. This has implications for understanding and potentially treating diseases associated with protein glycation, such as diabetes and Alzheimer’s .
Surface-Confined Polymerization
In the field of materials science, 6-(3-phenylpropanoylamino)hexanoic Acid is used for surface-confined polymerization on nanocrystalline TiO2. This process is significant for creating organic-skinned inorganic nanoparticles with applications in solar cells, sensors, and other electronic devices .
Propriétés
IUPAC Name |
6-(3-phenylpropanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(11-10-13-7-3-1-4-8-13)16-12-6-2-5-9-15(18)19/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHJXSNRVVFXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404408 | |
| Record name | 6-(3-phenylpropanoylamino)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-phenylpropanoylamino)hexanoic Acid | |
CAS RN |
178622-38-3 | |
| Record name | 6-(3-phenylpropanoylamino)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



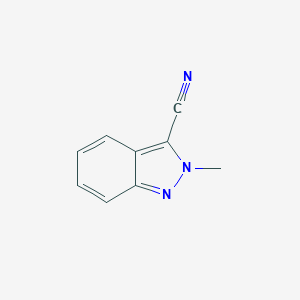

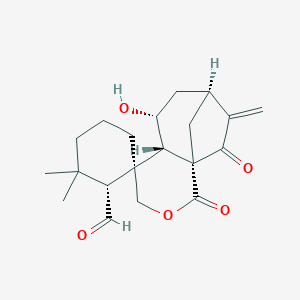


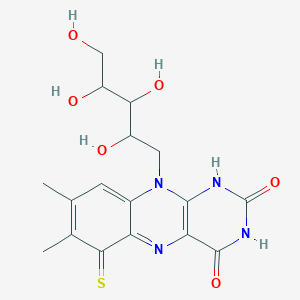
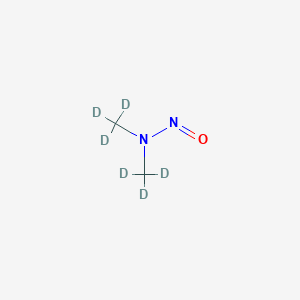
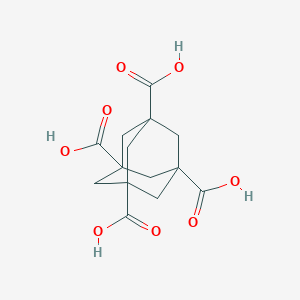
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
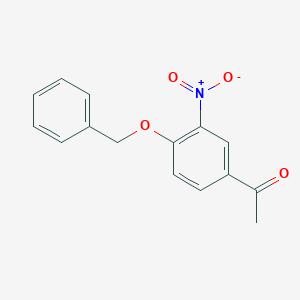
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)
